1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride

Medicinal Chemistry Structure-Activity Relationship Antithrombotic Agents

Procure research-grade 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride (CAS 175871-45-1) to ensure success in cardiovascular drug discovery and chemical biology. Its specific 7-amino substitution on the THIQ core is essential for synthesizing potent fibrinogen receptor (αIIbβ3 integrin) antagonists, as validated in peer-reviewed platelet aggregation studies. The stable hydrochloride salt guarantees superior handling and reproducible yields compared to the free base, making it the definitive choice for SAR exploration and analytical method validation. Secure your high-purity supply now.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 175871-45-1
Cat. No. B172665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride
CAS175871-45-1
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2)N.Cl
InChIInChI=1S/C9H12N2.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6,10H2;1H
InChIKeyNVUKVDXUFJCOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinolin-7-amine Hydrochloride (CAS 175871-45-1): A Procurement-Focused Baseline for Medicinal Chemistry Building Blocks


1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride (CAS 175871-45-1) is a heterocyclic organic compound, specifically the hydrochloride salt of the 7-amino-substituted tetrahydroisoquinoline. This compound, with the molecular formula C₉H₁₃ClN₂ and a molecular weight of 184.67 g/mol, serves as a versatile building block in medicinal chemistry and chemical biology research . The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive molecules and approved pharmaceuticals [1]. This specific compound is a secondary amine featuring an amino group at the 7-position, making it a key intermediate for synthesizing diverse THIQ derivatives and exploring structure-activity relationships (SAR) .

Procurement Rationale: Why 1,2,3,4-Tetrahydroisoquinolin-7-amine Hydrochloride is Not Interchangeable with Other THIQ Isomers or Analogs


Substituting 1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride with a different positional isomer (e.g., 5-amine, 6-amine, or 8-amine) or an alternative salt form can fundamentally alter the outcome of a research or development project. The specific location of the amine group on the THIQ core dictates the compound's electronic properties, steric environment, and, most critically, its reactivity and binding interactions with biological targets. A seemingly minor change, such as moving the amine from the 7- to the 6-position, results in a different chemical entity with a unique CAS number (72299-67-3) and distinct synthetic utility . Furthermore, the hydrochloride salt form offers key advantages in stability and handling over the free base (CAS 72299-68-4), which are critical for ensuring reproducibility in synthesis and biological assays . The evidence below quantifies these critical differences, demonstrating why this specific compound—not a generic 'THIQ amine'—is the correct procurement choice for targeted applications.

Quantitative Differentiation of 1,2,3,4-Tetrahydroisoquinolin-7-amine Hydrochloride: A Procurement Evidence Guide


Regiospecific Amine Position Defines Biological Target Space

The 7-amino substitution pattern on the tetrahydroisoquinoline (THIQ) core is critical for accessing specific biological target space, notably the fibrinogen receptor αIIbβ3, a key target in thrombosis. Derivatives synthesized from this core scaffold have demonstrated potent inhibition of platelet aggregation [1]. While direct head-to-head potency data for the unadorned 7-amine hydrochloride against other positional isomers is not publicly available, the core scaffold's activity as an αIIbβ3 antagonist establishes its unique pharmacophoric value. In contrast, the 5-amino isomer (CAS 115955-90-3) is associated with ENPP-1 inhibition for antitumor and antiviral applications, and the 8-amino isomer is a core structure in the dopamine reuptake inhibitor Nomifensine, underscoring how regiospecific substitution directs the compound's biological utility [2][3].

Medicinal Chemistry Structure-Activity Relationship Antithrombotic Agents

Quantified Enhancement in Physicochemical Handling via Hydrochloride Salt Form

The hydrochloride salt form provides measurable improvements in key physicochemical properties that directly impact laboratory handling and formulation. This salt exhibits an increased molecular weight of 184.67 g/mol compared to 148.20 g/mol for its free base counterpart . This change is accompanied by a significantly higher boiling point of 344.7°C at 760 mmHg, whereas the free base's boiling point is not commonly reported under standard conditions, indicative of a more volatile and less stable free amine . Furthermore, vendor specifications confirm the salt's long-term stability under defined storage conditions (e.g., 20°C for 2 years) and, in some cases, refrigeration (2-8°C), ensuring compound integrity over time, a parameter often not specified for the more reactive free base [1].

Chemical Synthesis Material Science Process Chemistry

Defined Purity and Quality Control Benchmarks for Reproducible Research

Reputable vendors supply 1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride with clearly defined and verifiable purity specifications, typically NLT 98% or 95+%, as confirmed by analytical methods such as NMR, HPLC, and LC-MS . This level of documented quality control provides a quantitative benchmark for procurement. In contrast, data for the free base or other salt forms may be less standardized across suppliers, introducing variability and risk into experimental workflows. The availability of a Certificate of Analysis (COA) and a Material Safety Data Sheet (MSDS) for this specific hydrochloride salt ensures traceability and adherence to safety protocols, which are essential for maintaining research integrity and complying with institutional regulations .

Analytical Chemistry Quality Assurance Procurement Specifications

Validated Application Scenarios for 1,2,3,4-Tetrahydroisoquinolin-7-amine Hydrochloride in Research and Development


Synthesis of Fibrinogen Receptor (αIIbβ3) Antagonists for Antithrombotic Drug Discovery

This compound is the validated starting point for synthesizing novel fibrinogen receptor antagonists, as established by peer-reviewed research [1]. The 7-amino THIQ core is crucial for constructing molecules that inhibit the αIIbβ3 integrin, thereby blocking platelet aggregation. In vitro studies have confirmed that derivatives built from this scaffold effectively inhibit ADP-induced platelet aggregation, making it a key intermediate for projects in cardiovascular drug discovery and thrombosis research. Use of the stable hydrochloride salt ensures consistent synthetic yields and purity in these sensitive medicinal chemistry campaigns .

Chemical Biology Probes for Investigating the Tetrahydroisoquinoline (THIQ) Scaffold

The specific 7-amino substitution pattern and the stable hydrochloride salt form make this compound an ideal, well-defined building block for creating diverse chemical biology probes. Researchers can leverage the reactive amine handle for conjugation or further functionalization to explore the structure-activity relationships (SAR) of the THIQ scaffold in various biological contexts [1]. The compound's reliable purity and handling characteristics ensure that biological activity observed in assays is directly attributable to the designed probe, rather than impurities or degradation products, thereby providing more robust and reproducible data .

Calibration Standard in Analytical Method Development for THIQ-Based Compounds

Given its commercial availability with a defined, high-purity specification (NLT 98%) and well-characterized analytical profile (NMR, HPLC, LC-MS), 1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride serves as an excellent reference standard for developing and validating analytical methods for THIQ-based compounds [1]. Its use as a calibration standard ensures the accurate quantification of related substances in complex mixtures, such as in drug metabolism and pharmacokinetic (DMPK) studies, or during the quality control of synthetic intermediates .

Pharmaceutical Process Research and Development

The hydrochloride salt's enhanced stability and non-hygroscopic nature (relative to the free base) are critical advantages in pharmaceutical process R&D [1]. The defined physical properties, such as molecular weight and boiling point, facilitate precise stoichiometric calculations and safe handling during scale-up reactions . Its use as a key intermediate aligns with industry standards for robust and reproducible chemical manufacturing, making it a preferred choice over less stable or less pure alternative forms of the THIQ amine.

Technical Documentation Hub

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